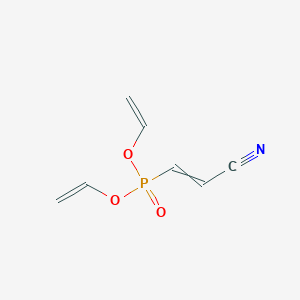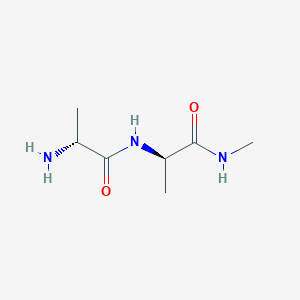
Pent-4-EN-1-YL trifluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-en-1-yl trifluoromethanesulfinate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pent-4-en-1-yl group attached to a trifluoromethanesulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-en-1-yl trifluoromethanesulfinate typically involves the reaction of pent-4-en-1-ol with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
Pent-4-en-1-ol+Trifluoromethanesulfinyl chloride→Pent-4-en-1-yl trifluoromethanesulfinate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfinate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of pent-4-en-1-yl sulfonate.
Reduction: Formation of pent-4-en-1-yl sulfide.
Substitution: Formation of various substituted pent-4-en-1-yl derivatives.
Scientific Research Applications
Pent-4-en-1-yl trifluoromethanesulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfinate groups into molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pent-4-en-1-yl trifluoromethanesulfinate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce the trifluoromethanesulfinate moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-yl trifluoromethanesulfonate: Similar structure but with an alkyne group instead of an alkene.
4-Penten-1-yl trifluoromethanesulfonate: Similar structure but with a sulfonate group instead of a sulfinyl group.
Uniqueness
Pent-4-en-1-yl trifluoromethanesulfinate is unique due to the presence of the trifluoromethanesulfinate group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
61795-03-7 |
|---|---|
Molecular Formula |
C6H9F3O2S |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
pent-4-enyl trifluoromethanesulfinate |
InChI |
InChI=1S/C6H9F3O2S/c1-2-3-4-5-11-12(10)6(7,8)9/h2H,1,3-5H2 |
InChI Key |
PRSVTHSFFPZPDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOS(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)







![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride](/img/structure/B14569777.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide](/img/structure/B14569783.png)
![1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14569786.png)



